N-(6-Aminopyridin-2-yl)-N'-methylurea
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Overview
Description
N-(6-Aminopyridin-2-yl)-N’-methylurea is a chemical compound that features a pyridine ring substituted with an amino group at the 6-position and a methylurea group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Aminopyridin-2-yl)-N’-methylurea typically involves the reaction of 6-aminopyridine with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 6-aminopyridine and methyl isocyanate.
Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature.
Procedure: 6-aminopyridine is dissolved in the solvent, and methyl isocyanate is added dropwise with continuous stirring. The reaction mixture is then stirred for several hours to ensure complete conversion to the product.
Purification: The crude product is purified by recrystallization or column chromatography to obtain pure N-(6-Aminopyridin-2-yl)-N’-methylurea.
Industrial Production Methods
While specific industrial production methods for N-(6-Aminopyridin-2-yl)-N’-methylurea are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective starting materials, and employing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(6-Aminopyridin-2-yl)-N’-methylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines with reduced functional groups.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
N-(6-Aminopyridin-2-yl)-N’-methylurea has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-Aminopyridin-2-yl)-N’-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary widely based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- N-(6-Aminopyridin-2-yl)acetamide
- N-(6-Aminopyridin-2-yl)benzamide
- N-(6-Aminopyridin-2-yl)-N’-ethylurea
Uniqueness
N-(6-Aminopyridin-2-yl)-N’-methylurea is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its methylurea group differentiates it from other similar compounds, potentially leading to unique interactions and applications in various fields.
Properties
CAS No. |
827589-07-1 |
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Molecular Formula |
C7H10N4O |
Molecular Weight |
166.18 g/mol |
IUPAC Name |
1-(6-aminopyridin-2-yl)-3-methylurea |
InChI |
InChI=1S/C7H10N4O/c1-9-7(12)11-6-4-2-3-5(8)10-6/h2-4H,1H3,(H4,8,9,10,11,12) |
InChI Key |
FWORSKHORMCTRJ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)NC1=CC=CC(=N1)N |
Origin of Product |
United States |
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